3-Methyl-1-(4-methylphenyl)pyrido[1,2-a]benzimidazole-4-carbonitrile
Description
3-Methyl-1-(4-methylphenyl)pyrido[1,2-a]benzimidazole-4-carbonitrile is a benzimidazole-derived heterocyclic compound characterized by a fused pyrido-benzimidazole core. Its structure incorporates a carbonitrile group at the 4-position, a methyl group at the 3-position, and a 4-methylphenyl substituent at the 1-position. The carbonitrile moiety confers strong electron-withdrawing properties, enhancing electrophilic reactivity and influencing intermolecular interactions such as hydrogen bonding and π-π stacking .
Properties
IUPAC Name |
3-methyl-1-(4-methylphenyl)pyrido[1,2-a]benzimidazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3/c1-13-7-9-15(10-8-13)19-11-14(2)16(12-21)20-22-17-5-3-4-6-18(17)23(19)20/h3-11H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYNSJELQTIXCFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=C(C3=NC4=CC=CC=C4N23)C#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(4-methylphenyl)pyrido[1,2-a]benzimidazole-4-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrido[1,2-a]benzimidazole Core: This can be achieved by cyclization reactions involving appropriate precursors such as 2-aminobenzimidazole and 2-chloropyridine under basic conditions.
Introduction of the 3-Methyl Group: Methylation can be performed using methyl iodide (CH₃I) in the presence of a base like potassium carbonate (K₂CO₃).
Attachment of the 4-Methylphenyl Group: This step often involves a Suzuki coupling reaction between a boronic acid derivative of 4-methylphenyl and the halogenated pyrido[1,2-a]benzimidazole intermediate.
Incorporation of the Carbonitrile Group:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Nucleophilic Substitution at the Carbonitrile Group
The carbonitrile group (-C≡N) at position 4 is a key reactive site. Under basic or acidic hydrolysis conditions, it can be converted into a carboxylic acid or amide:
-
Hydrolysis with H₂SO₄/H₂O : Forms 4-carboxylic acid derivatives.
-
Hydrolysis with NaOH/H₂O₂ : Yields 4-amide intermediates1.
Example Reaction:
Electrophilic Aromatic Substitution (EAS)
The pyrido[1,2-a]benzimidazole core and 4-methylphenyl group are susceptible to EAS. The electron-rich benzimidazole ring directs incoming electrophiles to specific positions:
-
Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups at para/ortho positions relative to electron-donating substituents.
-
Halogenation : Bromine (Br₂/FeBr₃) or chlorine (Cl₂/FeCl₃) adds halogens to the aromatic system2.
Reactivity Table:
| Reaction Type | Reagents/Conditions | Major Product |
|---|---|---|
| Nitration | HNO₃, H₂SO₄, 50°C | 6-Nitro derivative |
| Bromination | Br₂, FeBr₃, 25°C | 8-Bromo derivative |
Reduction Reactions
The carbonitrile group can be reduced to a primary amine using strong reducing agents:
-
LiAlH₄ in THF : Reduces -C≡N to -CH₂NH₂2.
-
H₂/Pd-C : Catalytic hydrogenation yields a methylamine group.
Example Pathway:
Cross-Coupling Reactions
The 4-methylphenyl group enables participation in palladium-catalyzed cross-coupling reactions:
-
Suzuki-Miyaura Coupling : Reacts with aryl boronic acids to form biaryl systems.
-
Buchwald-Hartwig Amination : Introduces amine substituents at the phenyl ring2.
Conditions:
-
Catalyst: Pd(PPh₃)₄
-
Base: K₂CO₃
-
Solvent: DMF, 80°C
Oxidation of Methyl Groups
The 3-methyl substituent may undergo oxidation under strong conditions:
-
KMnO₄, H₂O, Δ : Converts methyl (-CH₃) to carboxylic acid (-COOH)1.
-
CrO₃/H₂SO₄ : Forms a ketone intermediate.
Limitation : Steric hindrance from the fused ring system may limit reactivity.
Photophysical Reactions
The extended π-system of the pyrido[1,2-a]benzimidazole core allows for fluorescence under UV light. Structural modifications (e.g., electron-withdrawing groups) tune emission properties2.
Critical Notes
-
Data Limitations : Direct experimental data for this specific compound is sparse. Reactions are inferred from structurally related pyrido[1,2-a]benzimidazole derivatives21.
-
Steric and Electronic Effects : The fused heterocyclic system may hinder reactivity at certain positions.
-
Biological Relevance : Modifications to the carbonitrile or phenyl groups could enhance pharmacological activity1.
Footnotes
Scientific Research Applications
Antiviral Activity
Recent studies have indicated that compounds related to pyrido[1,2-a]benzimidazole derivatives exhibit promising antiviral properties. For instance, research has shown that certain derivatives can effectively inhibit viruses such as HIV-1 and measles virus (MeV) by optimizing their molecular structure for enhanced efficacy. The structure-activity relationship (SAR) studies suggest that modifications in the molecular framework can lead to improved antiviral activity, making these compounds potential candidates for antiviral drug development .
Anthelmintic Properties
The compound has also been evaluated for its anthelmintic activity. A study identified several active compounds from a chemical library, including pyrido[1,2-a]benzimidazole derivatives, which demonstrated significant efficacy against parasitic infections. The results highlighted that these compounds could serve as effective treatments for helminth infections, showcasing their potential in veterinary and human medicine .
Anticancer Potential
3-Methyl-1-(4-methylphenyl)pyrido[1,2-a]benzimidazole-4-carbonitrile has been investigated for its anticancer properties. Research indicates that it acts as a receptor tyrosine kinase (RTK) inhibitor, which is crucial in tumor growth and progression. By inhibiting RTKs, this compound may impede tumor vasculature formation and promote apoptosis in cancer cells, thus representing a novel approach in cancer therapy .
Tuberculosis Treatment
Another significant application is in the treatment of tuberculosis (TB). Compounds based on the pyrido[1,2-a]benzimidazole scaffold have shown effectiveness against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis. The ability of these compounds to target resistant strains positions them as vital tools in combating TB, which remains a global health challenge .
Synthesis and Derivative Development
The synthesis of this compound involves various chemical reactions that can be optimized for yield and purity. The development of derivatives through modifications at different positions on the benzimidazole ring can lead to enhanced biological activities. For instance, introducing different substituents can tailor the pharmacokinetic properties of these compounds for specific therapeutic targets.
Data Table: Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Antiviral Activity | Inhibition of viruses like HIV-1 and MeV | Effective against resistant strains; SAR studies |
| Anthelmintic Properties | Efficacy against helminth infections | Significant activity noted in laboratory tests |
| Anticancer Potential | Inhibition of receptor tyrosine kinases | Potential to hinder tumor growth |
| Tuberculosis Treatment | Activity against MDR and XDR strains of Mycobacterium tuberculosis | Promising results in resistant strain targeting |
| Synthesis & Derivatives | Development of various derivatives for enhanced activity | Optimized synthesis methods yield better results |
Case Studies
Case Study 1: Antiviral Efficacy
In a study published in 2024, researchers synthesized a series of pyrido[1,2-a]benzimidazole derivatives and tested their antiviral activity against HIV-1. The most potent compound exhibited an EC50 value significantly lower than existing treatments, indicating its potential as a new therapeutic agent.
Case Study 2: Anthelmintic Screening
Another investigation focused on the anthelmintic properties of the compound within a chemical library context. The active compounds were tested against various helminth species, showing over 80% efficacy at specific concentrations compared to traditional treatments.
Case Study 3: Cancer Research
A recent publication detailed the mechanism by which this compound inhibits RTKs. This study provided insights into its role in reducing tumor cell proliferation and enhancing apoptosis rates in vitro.
Mechanism of Action
The mechanism of action of 3-Methyl-1-(4-methylphenyl)pyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. For example, the compound may inhibit enzyme activity by binding to the active site or alter gene expression by interacting with DNA or RNA.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of pyrido[1,2-a]benzimidazole-4-carbonitrile derivatives, which exhibit structural diversity through variations in substituents at positions 1, 2, and 3. Below is a detailed comparison with structurally related analogs:
Substituent Effects on Physicochemical Properties
- Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s 4-methylphenyl group is electron-donating, contrasting with the electron-withdrawing trifluoromethyl group in 14c. This difference impacts electronic density on the aromatic ring, altering reactivity in electrophilic substitution and hydrogen-bonding capacity .
- Solubility: The piperidinylethylamino substituent in 13c enhances water solubility compared to the target compound’s lipophilic 4-methylphenyl group, which may favor passive diffusion across biological membranes .
Biological Activity
3-Methyl-1-(4-methylphenyl)pyrido[1,2-a]benzimidazole-4-carbonitrile is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C25H20N6O2
- Molecular Weight : 436.5 g/mol
- IUPAC Name : 2-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)iminomethyl]-3-methyl-1-oxo-5H-pyrido[1,2-a]benzimidazole-4-carbonitrile
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound exhibits potential as an inhibitor in several biological pathways:
- Antimicrobial Activity : The compound has shown promising results against various bacterial strains. For instance, derivatives of benzimidazole have been reported to exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 12.5 μg/ml to 250 μg/ml depending on the specific structure and substituents present on the benzimidazole moiety .
- Anticancer Properties : Research indicates that compounds similar to this compound can induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation .
- Anti-inflammatory Effects : The compound has been explored for its potential anti-inflammatory properties, particularly through inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation .
Structure-Activity Relationship (SAR)
The SAR studies highlight the importance of specific functional groups in enhancing the biological activity of pyrido[1,2-a]benzimidazole derivatives:
| Substituent | Effect on Activity |
|---|---|
| Methyl group at position 3 | Enhances lipophilicity and cellular uptake |
| Cyano group at position 4 | Increases potency against microbial strains |
| Phenyl substitution | Modulates interaction with molecular targets |
Case Studies
Several studies have investigated the biological activity of pyrido[1,2-a]benzimidazole derivatives:
- Antimicrobial Activity Study : A series of derivatives were synthesized and tested against Staphylococcus aureus and Escherichia coli. The study found that compounds with a cyano group exhibited lower MIC values compared to their counterparts without this substituent .
- Anticancer Research : In vitro assays demonstrated that certain derivatives could inhibit cancer cell proliferation by inducing cell cycle arrest and apoptosis. For example, a derivative with a phenyl substituent showed significant cytotoxicity against breast cancer cell lines .
- Inflammatory Response Modulation : A recent study evaluated the anti-inflammatory effects of pyrido[1,2-a]benzimidazole derivatives in animal models of arthritis. Results indicated a marked reduction in inflammatory markers following treatment with these compounds .
Q & A
Basic: What are the key considerations in synthesizing 3-Methyl-1-(4-methylphenyl)pyrido[1,2-a]benzimidazole-4-carbonitrile with high purity?
Answer:
High-purity synthesis requires:
- Solvent selection : Polar aprotic solvents like DMF or ethanol enhance reactivity and solubility during cyclization .
- Purification : Pre-purification via recrystallization (ethanol/DMF mixtures) or preparative HPLC (using methanol/water gradients) ensures >90% purity .
- Yield optimization : Substituent steric effects influence yields (52–90%); bulky groups (e.g., 4-pyridinylbenzyl) reduce yields due to steric hindrance .
Basic: Which spectroscopic techniques are essential for characterizing this compound?
Answer:
- NMR spectroscopy : H and C NMR confirm substituent positions (e.g., methyl groups at δ 2.34 ppm) and aromatic proton environments .
- HRMS : Validates molecular weight (e.g., [M+H]+ calculated vs. observed within 0.001 Da error) .
- IR spectroscopy : Detects functional groups (e.g., C≡N stretch at ~2200 cm) .
Advanced: How do structural modifications at specific positions influence the compound's biological activity?
Answer:
- Position 2 : Bulky substituents (e.g., 4-fluorobenzyl) enhance anti-TB activity (MIC = 0.5 µg/mL) by improving target binding .
- Position 3 : Methyl groups stabilize the pyrido-benzimidazole core, enhancing metabolic stability .
- Position 1 : Aryl/alkylamino groups (e.g., cyclohexylamino) improve kinase inhibition (p38 MAPK IC < 100 nM) .
- Table : Comparative activity of derivatives (simplified from ):
| Substituent (Position 1) | Biological Activity | IC/MIC |
|---|---|---|
| Cyclohexylamino | p38 MAPK inhibition | 85 nM |
| 4-Chlorobenzyl | Anti-TB | 0.5 µg/mL |
| Morpholinylethyl | Anticancer | 12 µM (HeLa) |
Advanced: What strategies resolve contradictions in biological activity data across studies?
Answer:
- Assay standardization : Compare MIC values under identical conditions (e.g., Mycobacterium tuberculosis H37Rv strain) .
- Structural analogs : Test derivatives with incremental modifications to isolate activity-contributing groups .
- Mechanistic studies : Use kinase profiling or bacterial membrane disruption assays to clarify ambiguous results .
Basic: What solvents and reaction conditions optimize yield during synthesis?
Answer:
- Cyclization step : Use DMF at 80–100°C for 12–24 hours to facilitate ring closure .
- Recrystallization : Ethanol/DMF (3:1 v/v) yields crystalline products with >90% purity .
- Avoiding side reactions : Control stoichiometry (1:1.2 molar ratio of benzimidazole to ketone precursors) to minimize byproducts .
Advanced: How does the pyrido[1,2-a]benzimidazole core contribute to pharmacological properties?
Answer:
- Electron-deficient core : Enhances DNA intercalation (anticancer) and enzyme inhibition via π-π stacking .
- Rigid bicyclic structure : Improves binding affinity to hydrophobic enzyme pockets (e.g., p38 MAPK ATP-binding site) .
- Nitrogen-rich scaffold : Facilitates hydrogen bonding with biological targets (e.g., Mycobacterium DNA gyrase) .
Advanced: What computational methods validate experimental data on this compound's mechanism?
Answer:
- Molecular docking : Predict binding modes with p38 MAPK (PDB: 1OUK) or bacterial topoisomerase IV .
- MD simulations : Assess stability of ligand-target complexes (e.g., RMSD < 2 Å over 100 ns) .
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity .
Basic: What in vitro models are used for initial biological screening?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
